2'-iso-Butoxy-2,2,2,3',5'-pentafluoroacetophenone
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Overview
Description
2’-iso-Butoxy-2,2,2,3’,5’-pentafluoroacetophenone is an organic compound with a unique structure that includes a butoxy group and multiple fluorine atoms attached to an acetophenone core
Preparation Methods
The synthesis of 2’-iso-Butoxy-2,2,2,3’,5’-pentafluoroacetophenone typically involves the reaction of a fluorinated acetophenone with an appropriate butoxy reagent. One common method is to react 2,2,2,3’,5’-pentafluoroacetophenone with iso-butyl alcohol in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
2’-iso-Butoxy-2,2,2,3’,5’-pentafluoroacetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Scientific Research Applications
2’-iso-Butoxy-2,2,2,3’,5’-pentafluoroacetophenone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex fluorinated compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2’-iso-Butoxy-2,2,2,3’,5’-pentafluoroacetophenone involves its interaction with molecular targets through its functional groups. The butoxy group and fluorine atoms can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
2’-iso-Butoxy-2,2,2,3’,5’-pentafluoroacetophenone can be compared with other fluorinated acetophenones, such as:
2’,3’,4’,5’,6’-Pentafluoroacetophenone: Lacks the butoxy group, making it less versatile in certain applications.
2’-iso-Butoxy-2,2,2,5’-tetrafluoroacetophenone: Contains one less fluorine atom, which can affect its reactivity and interactions. The presence of the butoxy group and the specific arrangement of fluorine atoms in 2’-iso-Butoxy-2,2,2,3’,5’-pentafluoroacetophenone makes it unique and suitable for specific applications
Properties
Molecular Formula |
C12H11F5O2 |
---|---|
Molecular Weight |
282.21 g/mol |
IUPAC Name |
1-[3,5-difluoro-2-(2-methylpropoxy)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C12H11F5O2/c1-6(2)5-19-10-8(11(18)12(15,16)17)3-7(13)4-9(10)14/h3-4,6H,5H2,1-2H3 |
InChI Key |
NJDLQRTXMGWTEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1F)F)C(=O)C(F)(F)F |
Origin of Product |
United States |
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